Differential NCO Reactivity Enables True Sequential Prepolymer Formation
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is explicitly designed to exploit the wide reactivity difference between its aromatic and cycloaliphatic NCO groups. The aromatically bound NCO is the more highly reactive group and reacts first with polyols to form an isocyanate-terminated prepolymer, while the cycloaliphatically bound NCO remains substantially unreacted for a subsequent chain-extension or crosslinking step [1]. This contrasts with symmetric aromatic diisocyanates (e.g., TDI) where both NCO groups possess similar reactivity, leading to statistical chain growth, broader molecular weight distributions, and loss of architectural control [1].
| Evidence Dimension | Isocyanate group reactivity hierarchy |
|---|---|
| Target Compound Data | Aromatic NCO >> cycloaliphatic NCO (enables sequential reaction) |
| Comparator Or Baseline | TDI: two aromatic NCO groups with comparable reactivity; H12MDI: two cycloaliphatic NCO groups with comparable reactivity |
| Quantified Difference | Qualitative rank order: aromatic-NCO reactivity > cycloaliphatic-NCO reactivity (exact rate ratio depends on alcohol and catalyst; class-level difference is well-established) [1]. |
| Conditions | Solution polymerization; prepolymer process at 60–100°C [1] |
Why This Matters
Procurement of a symmetric diisocyanate alternative precludes the option of building a uniform prepolymer intermediate, forcing reliance on less controllable one-shot polymerization or costly blocking strategies.
- [1] US Patent 4,786,751. Dissocyanates, diisocyanate mixtures and a process for their production. Filed 1986, issued 1988. View Source
